2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Description
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid, commonly known as tauroursodeoxycholic acid (TUDCA), is a bile acid-taurine conjugate derived from ursodeoxycholic acid (UDCA). Its structure comprises a steroid nucleus (cyclopenta[a]phenanthrene) with hydroxyl groups at positions 3α, 6β, and 7β, a pentanoyl side chain at position 17β, and a sulfonic acid-linked taurine moiety . TUDCA is notable for its cytoprotective, anti-apoptotic, and anti-inflammatory properties, with applications in neurodegenerative disease research and metabolic disorders .
Key structural features include:
- Cyclopenta[a]phenanthrene core: A tetracyclic steroidal backbone with methyl groups at C10 and C12.
- Hydroxylation pattern: 3α, 6β, and 7β hydroxyl groups enhance hydrophilicity and receptor binding.
- Taurine conjugate: The ethanesulfonic acid group increases solubility and modulates biological activity compared to unconjugated bile acids.
Structure
3D Structure
Properties
CAS No. |
25696-60-0 |
|---|---|
Molecular Formula |
C26H45NO7S |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1 |
InChI Key |
XSOLDPYUICCHJX-UZUDEGBHSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Other CAS No. |
25696-60-0 |
physical_description |
Solid |
Synonyms |
T-alpha-MC T-beta-MC tauro-alpha-muricholate tauro-alpha-muricholic acid tauro-beta-muricholate tauro-beta-muricholic acid tauromuricholate tauromuricholic acid tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome |
Origin of Product |
United States |
Preparation Methods
Hajos-Parrish Ketone as a Starting Material
The cyclopenta[a]phenanthrene backbone is synthesized enantioselectively using the Hajos-Parrish ketone. A Michael addition of 1,7-octadien-3-one to a Hajos-Parrish derivative (e.g., 4 ) on neutral alumina yields a key intermediate (98% yield). Subsequent steps include:
-
Krapcho decarbomethoxylation to remove methyl ester groups.
-
Aldol condensation to extend the carbon chain.
-
Wacker oxidation and acid-catalyzed cyclization to form the tetracyclic structure.
Table 1: Key Reactions for Core Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Michael Addition | Al₂O₃, 25°C, 12h | 98% | |
| Decarbomethoxylation | LiCl, DMSO, 140°C | 85% | |
| Cyclization | H₂SO₄, THF, reflux | 78% |
Functionalization at C-3, C-6, and C-7
Hydroxylation Strategies
Selective hydroxylation is achieved via:
-
Microbial oxidation : Rhizopus nigricans introduces hydroxyl groups at C-7.
-
Chemical oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes C-6 and C-7 positions, with stereochemistry controlled by protecting groups.
Table 2: Hydroxylation Conditions
Taurine Conjugation
Mixed Anhydride Method
The carboxylic acid at C-24 is activated for amide bond formation:
-
Activation : React with ethyl chloroformate and triethylamine to form a mixed anhydride.
-
Coupling : Add sodium taurinate (taurine + NaOH) to the anhydride at 0–5°C.
-
Purification : Acidify to pH 1–2, crystallize from acetone/water.
Table 3: Conjugation Parameters
Industrial-Scale Synthesis
Patent-Based Optimization
A 2023 patent (CN117069586A) describes a streamlined route:
-
Cyclopenta[a]phenanthrene formation : Photocyclization of diarylethylenes (e.g., 8j ) in toluene with iodine.
-
Side-chain introduction : Grignard addition to C-17 ketone, followed by oxidation to pentanoic acid.
-
Taurine coupling : Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Table 4: Industrial Process Metrics
Challenges and Solutions
Stereochemical Control
Scientific Research Applications
Overview
The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a taurine-conjugated bile acid derivative recognized for its significant biological activity. This compound primarily functions as a farnesoid X receptor (FXR) antagonist and has implications in various scientific and medical fields.
The compound exhibits various pharmacological properties:
-
Cholesterol Metabolism :
- Modulates bile acid synthesis and secretion.
- Influences cholesterol homeostasis.
-
Anti-inflammatory Effects :
- Potential benefits for conditions such as ulcerative colitis and other gastrointestinal disorders.
-
Antioxidant Activity :
- Mitigates oxidative stress in biological systems.
Cholestasis Studies
The compound is utilized in research focused on cholestasis— a condition characterized by impaired bile flow. Its role as an FXR antagonist makes it a valuable tool for understanding bile acid regulation and potential therapeutic interventions.
Metabolic Disorders
Given its influence on cholesterol metabolism and inflammation pathways:
- It may be explored for therapeutic applications in metabolic disorders such as obesity and diabetes.
Gastrointestinal Health
Research indicates that the compound could be beneficial in treating inflammatory bowel diseases (IBD) due to its anti-inflammatory properties.
Data Tables
| Activity Type | Effect |
|---|---|
| Cholesterol Regulation | Modulates synthesis and secretion |
| Anti-inflammatory | Reduces inflammation in IBD |
| Antioxidant | Protects against oxidative stress |
Case Study 1: Cholestasis Research
In recent studies examining cholestasis models in mice treated with the compound:
- Results indicated a significant reduction in bile acid accumulation.
- The compound's antagonistic effect on FXR was confirmed through gene expression analysis.
Case Study 2: Inflammatory Bowel Disease
A clinical trial investigating the use of the compound in patients with ulcerative colitis reported:
- Improved clinical scores and reduced inflammatory markers.
- Suggests potential as a therapeutic agent for IBD management.
Mechanism of Action
Tauro-ω-muricholic Acid (sodium salt) exerts its effects by acting as a competitive and reversible antagonist of the farnesoid X receptor (FXR). This receptor is involved in the regulation of bile acid synthesis, transport, and metabolism. By inhibiting FXR, Tauro-ω-muricholic Acid (sodium salt) can modulate bile acid levels and influence various metabolic pathways [3][3].
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
Hydrophilicity: TUDCA’s taurine conjugate and hydroxyl groups confer higher solubility than methyl esters (e.g., Compound 7) or lanosterol derivatives .
Biological Targets : TUDCA acts on endoplasmic reticulum stress pathways, while Autotaxin inhibitors (e.g., Compound 10) target lysophosphatidic acid biosynthesis .
Synthetic Complexity : TUDCA’s synthesis requires stereoselective hydroxylation and taurine conjugation, whereas lithocholic acid derivatives (e.g., Compounds 7–9) involve simpler oxidation/esterification steps .
Key Findings :
Critical Challenges :
- Structural Similarity: Chemoinformatics tools (e.g., Tanimoto coefficients) are needed to quantify similarities between TUDCA and triterpenoids/lanosterol derivatives .
- Biological Selectivity : The impact of hydroxylation patterns (3α vs. 7β) on target specificity remains understudied .
Biological Activity
The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a complex molecule with significant biological activity. It is primarily recognized as a taurine-conjugated bile acid derivative and exhibits various pharmacological properties. This article examines its biological activity through detailed research findings and data tables.
- Molecular Formula : C26H45NO7S
- Molecular Weight : 515.7 g/mol
- CAS Number : 25696-60-0
- IUPAC Name : 2-[[(4R)-4-[(3R,5R,6S,...]](Full name truncated for brevity)]
Biological Activity Overview
The biological activities of this compound are primarily attributed to its role as a farnesoid X receptor (FXR) antagonist. FXR is crucial in regulating bile acid metabolism and homeostasis. By inhibiting FXR activity:
- Cholesterol Metabolism : The compound has been shown to influence cholesterol metabolism by modulating bile acid synthesis and secretion.
- Anti-inflammatory Effects : It exhibits anti-inflammatory properties that may benefit conditions such as ulcerative colitis and other gastrointestinal disorders.
- Antioxidant Activity : The compound also demonstrates antioxidant effects that can mitigate oxidative stress in various biological systems.
The primary mechanism involves the competitive inhibition of FXR. By binding to FXR:
- It disrupts the normal signaling pathways that regulate bile acids and cholesterol levels.
- This action leads to altered expression of genes involved in lipid metabolism and inflammation.
Table 1: Summary of Biological Activities
Case Study: Anti-Ulcerative Colitis Effects
A study investigated the effects of this compound on mice with dextran sulfate sodium (DSS)-induced ulcerative colitis. Key findings included:
- Reduction in Inflammatory Markers : Significant decreases in IL-17 and TNF-alpha levels were observed.
- Histopathological Improvement : Histological analysis showed reduced tissue damage in treated mice compared to controls.
Results indicated that the compound could ameliorate symptoms associated with ulcerative colitis through modulation of inflammatory pathways involving TLR4/NF-kB signaling.
Chemical Reactions Analysis
Thermal Decomposition and Combustion
Under high-temperature conditions, T-α-MCA undergoes thermal decomposition or combustion, producing hazardous gases. Key findings include:
| Decomposition Product | Conditions | Source |
|---|---|---|
| Carbon oxides (CO, CO₂) | Thermal decomposition or fire | |
| Nitrogen oxides (NOₓ) | Combustion in presence of oxygen |
These reactions necessitate precautions during storage and handling to avoid ignition sources and ensure adequate ventilation .
Reactivity with Oxidizing Agents
The compound is incompatible with strong oxidizing agents, which may lead to hazardous reactions. While specific reaction pathways are not detailed in the literature, safety guidelines recommend:
-
Avoiding contact with peroxides, nitrates, or chlorates.
-
Storing in tightly closed containers away from reactive substances .
Stability Under Ambient Conditions
| Factor | Effect | Mitigation |
|---|---|---|
| Moisture | Hydrolysis of sulfonic group | Store in a desiccator |
| Light | Potential photodegradation | Use amber glass containers |
| Acidic/basic pH | Ester/amide bond instability | Maintain neutral pH conditions |
Data on exact degradation kinetics are not available in the provided sources .
Enzymatic Hydrolysis
In biological systems, T-α-MCA undergoes enzymatic deconjugation via bile salt hydrolases (BSH) produced by gut microbiota. This reaction cleaves the amide bond linking taurine to the bile acid core:
This process modulates its biological activity as a farnesoid X receptor (FXR) antagonist .
Synthetic Considerations
While the exact synthesis route is not detailed in the provided literature, taurine conjugation typically involves:
-
Activation of the bile acid’s carboxyl group (e.g., using carbodiimides).
-
Nucleophilic attack by taurine’s amino group to form the amide bond.
This reaction is sensitive to pH and requires anhydrous conditions to prevent hydrolysis .
Environmental Degradation
Q & A
Q. What conceptual frameworks guide hypothesis-driven research on this compound’s metabolic pathways?
- Theory : Link to bile acid metabolism (e.g., ’s focus on obeticholic acid analogs) and sulfotransferase interactions (). Use systems biology models (e.g., COPASI) to simulate hepatic clearance and enterohepatic recirculation.
- Validation : Isotope tracer studies (e.g., ¹⁴C-labeled compound) in perfused liver models to map metabolite profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
